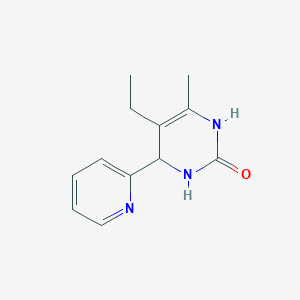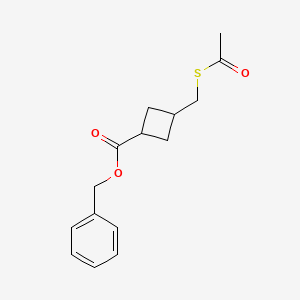
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group, making it a versatile molecule for chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(3-nitrophenyl)propionic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Amidation: The amino group is protected, and the ester is then subjected to amidation reactions to introduce the hexanoate moiety.
Deprotection and Hydrochloride Formation: The protecting groups are removed, and the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The amino and nitrophenyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-3-Amino-3-(3-nitrophenyl)propionic acid
- (S)-3-Amino-3-(3-nitrophenyl)butanoic acid
Uniqueness
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification.
特性
分子式 |
C13H19ClN2O4 |
|---|---|
分子量 |
302.75 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-3-7-13(14,9-12(16)19-2)10-5-4-6-11(8-10)15(17)18;/h4-6,8H,3,7,9,14H2,1-2H3;1H/t13-;/m0./s1 |
InChIキー |
ALHDMYKGIWIRCX-ZOWNYOTGSA-N |
異性体SMILES |
CCC[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
正規SMILES |
CCCC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




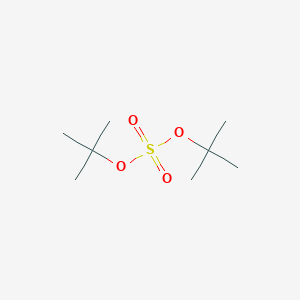
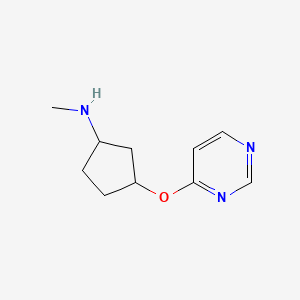

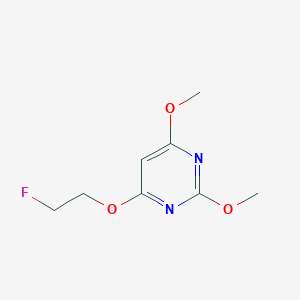
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)

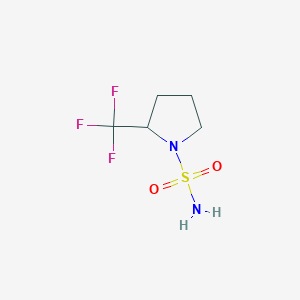
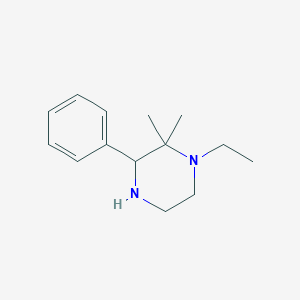
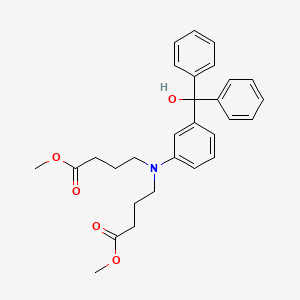
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
